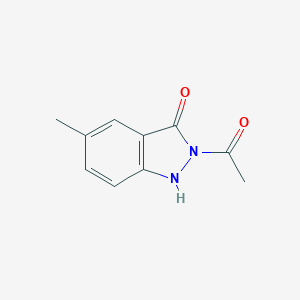
2-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-methyl-1H-indazol-3(2H)-one, also known as AMIO, is a synthetic chemical compound with a molecular weight of 211.23 g/mol. This heterocyclic compound has been of interest to researchers due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in cell growth and division. It has also been suggested that 2-Acetyl-5-methyl-1H-indazol-3(2H)-one may interfere with the DNA replication process, leading to cell death.
Biochemische Und Physiologische Effekte
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been found to exhibit both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been found to induce oxidative stress in cancer cells, leading to their death. In addition, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antifungal, and antimicrobial activities. However, there are also limitations to its use. For example, 2-Acetyl-5-methyl-1H-indazol-3(2H)-one is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. One area of interest is the development of novel synthetic routes to improve the yield and purity of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. Another area of interest is the study of its mechanism of action, which could lead to the development of more effective anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to determine the pharmacokinetics and pharmacodynamics of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one in vivo, which could inform its potential use as a therapeutic agent.
Synthesemethoden
2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be synthesized through a multistep process starting from 2-acetylcyclohexanone. The first step involves the condensation of 2-acetylcyclohexanone with hydrazine hydrate to form 2-acetylhydrazine. The second step involves the cyclization of 2-acetylhydrazine with methyl isocyanate to form 2-Acetyl-5-methyl-1H-indazol-3(2H)-one. The yield of 2-Acetyl-5-methyl-1H-indazol-3(2H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 2-Acetyl-5-methyl-1H-indazol-3(2H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Eigenschaften
CAS-Nummer |
152839-60-6 |
|---|---|
Produktname |
2-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
2-acetyl-5-methyl-1H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)12(11-9)7(2)13/h3-5,11H,1-2H3 |
InChI-Schlüssel |
ROABPYFOISNXEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)NN(C2=O)C(=O)C |
Synonyme |
3H-Indazol-3-one, 2-acetyl-1,2-dihydro-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




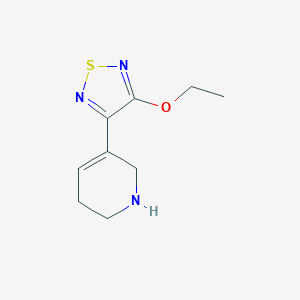
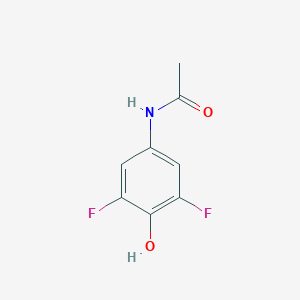
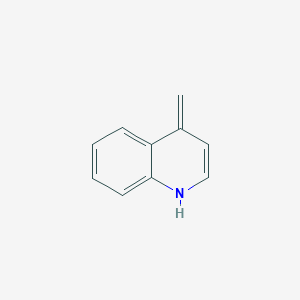
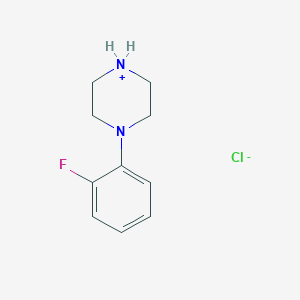
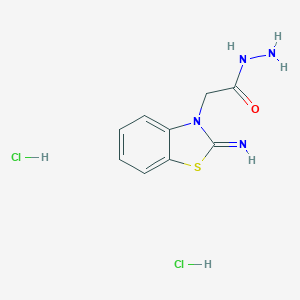
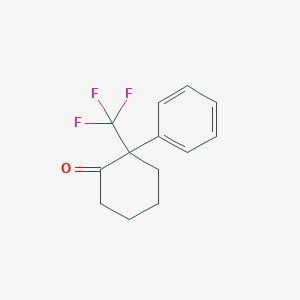
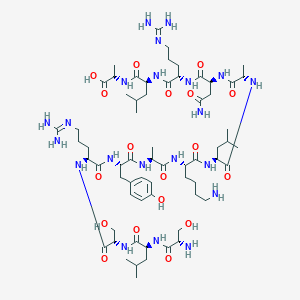
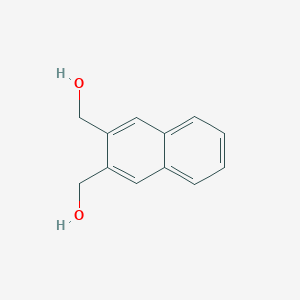
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
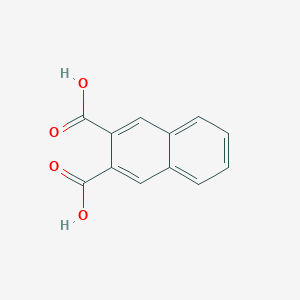
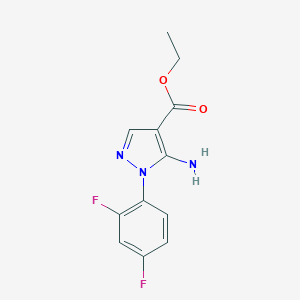
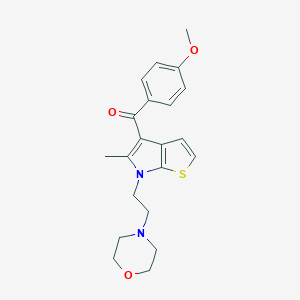
![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)